2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate
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Overview
Description
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate is an ester compound that features both an acryloyloxy group and a nonanoate group Esters are known for their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate typically involves the esterification reaction between 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid and acrylic acid.
Reduction: 2-[2-(Acryloyloxy)ethoxy]ethanol and nonanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its polymerizable acryloyloxy group.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate involves its interaction with specific molecular targets and pathways:
Polymerization: The acryloyloxy group can undergo free radical polymerization, forming cross-linked polymer networks.
Enzymatic Hydrolysis: Esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acryloyloxy)ethoxy]ethyl acetate
- 2-[2-(Acryloyloxy)ethoxy]ethyl butyrate
- 2-[2-(Acryloyloxy)ethoxy]ethyl hexanoate
Uniqueness
2-[2-(Acryloyloxy)ethoxy]ethyl nonanoate is unique due to its longer nonanoate chain, which imparts different physical and chemical properties compared to shorter-chain esters. This can affect its solubility, melting point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
61708-48-3 |
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Molecular Formula |
C16H28O5 |
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl nonanoate |
InChI |
InChI=1S/C16H28O5/c1-3-5-6-7-8-9-10-16(18)21-14-12-19-11-13-20-15(17)4-2/h4H,2-3,5-14H2,1H3 |
InChI Key |
CIXAMMKDIFVWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
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